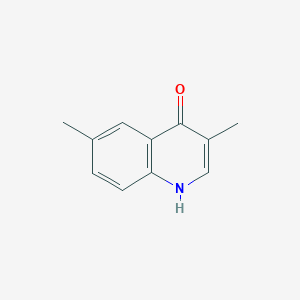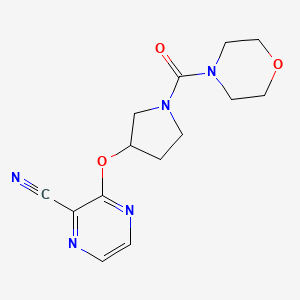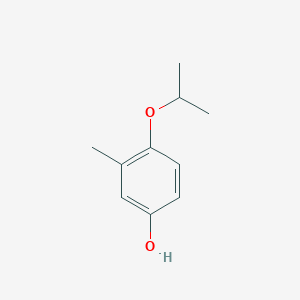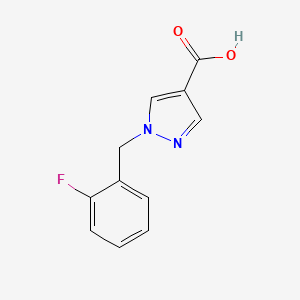
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea, also known as chloroethyl-difluorophenylurea (CDPFU), is an organofluorine compound that has been used in a variety of laboratory experiments. It is a colorless solid that is soluble in organic solvents and is produced by the reaction of 2-chloroethylchloride with 3,5-difluorophenyl isocyanate. CDPFU has been used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In addition, CDPFU has been studied for its potential application in the fields of scientific research, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- Crystal Structure Insights : The study by Yan et al. (2007) on a similar compound, 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, provides insights into the molecular conformation and crystal packing of these compounds. The 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group, indicating potential interaction sites for further chemical modifications or biological interactions (Yan et al., 2007).
Anion Coordination Chemistry
- Oxo-anion Binding : The anion coordination chemistry of protonated urea-based ligands has been explored by Wu et al. (2007), demonstrating the urea's ability to bind inorganic oxo-acids through hydrogen bond motifs. This characteristic could be harnessed in designing urea derivatives for specific anion binding applications in environmental or biochemical contexts (Wu et al., 2007).
Interaction with Fluoride Ions
- Fluoride Ion Interactions : A study by Boiocchi et al. (2004) highlighted the nature of urea-fluoride interactions, demonstrating both hydrogen bonding and definitive proton transfer with fluoride ions. This interaction suggests the potential for using urea derivatives in fluoride ion sensing or sequestration applications (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-(3,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O/c10-1-2-13-9(15)14-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCKXHFYHLHLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)
![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)






![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)


